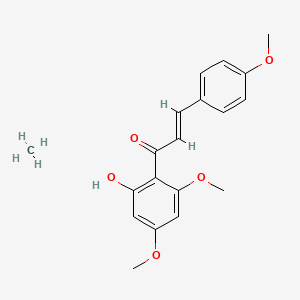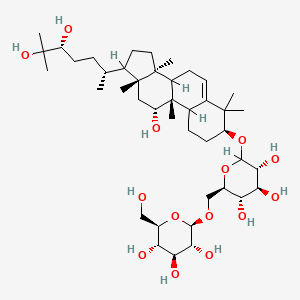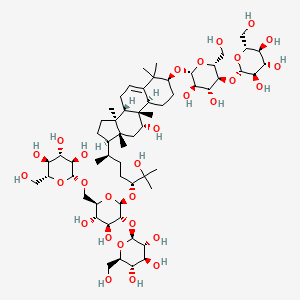
(E)-Flavokawain A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Flavokawain A es un compuesto de chalcona extraído de la planta de kava (Piper methysticum). Es conocido por sus posibles propiedades anticancerígenas, particularmente en la inducción de apoptosis en las células cancerosas. El compuesto ha despertado un interés significativo en la investigación científica debido a su capacidad para modular diversas vías biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
(E)-Flavokawain A se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de condensación de Claisen-Schmidt entre 4-metoxibenzaldehído y 2’,4’-dihidroxiacetofenona en presencia de una base como el hidróxido de sodio. La reacción normalmente ocurre en una mezcla de etanol-agua a temperatura ambiente, produciendo this compound después de la purificación.
Métodos de producción industrial
La producción industrial de this compound a menudo implica la extracción de la planta de kava. El material vegetal se procesa para aislar los compuestos de chalcona, que luego se purifican mediante técnicas como la cromatografía en columna. Este método asegura un alto rendimiento del compuesto con mínimas impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-Flavokawain A sufre diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertirlo en dihidrochalconas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro.
Productos principales
Oxidación: Formación de quinonas.
Reducción: Formación de dihidrochalconas.
Sustitución: Derivados halogenados de this compound.
Aplicaciones Científicas De Investigación
(E)-Flavokawain A tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo en el estudio de la química y la síntesis de chalconas.
Biología: Investigado por su papel en la modulación de las vías celulares y la inducción de la apoptosis.
Medicina: Explorado por sus posibles propiedades anticancerígenas, particularmente en el cáncer de vejiga.
Industria: Utilizado en el desarrollo de bibliotecas de productos naturales y bibliotecas de compuestos bioactivos para el descubrimiento de fármacos.
Mecanismo De Acción
(E)-Flavokawain A ejerce sus efectos principalmente a través de la inducción de la apoptosis en las células cancerosas. Activa las vías apoptóticas dependientes de la proteína Bax y dependientes de la mitocondria, lo que lleva a la muerte celular. El compuesto regula a la baja proteínas antiapoptóticas como XIAP, survivina y Bcl-xL, desplazando así el equilibrio hacia la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- Flavokawain B
- Flavokawain C
- Cardamonina
- Licochalcona A
Comparación
(E)-Flavokawain A es único entre estos compuestos debido a su capacidad específica para inducir la apoptosis a través de la vía dependiente de la proteína Bax. Si bien otras chalconas como Flavokawain B y C también exhiben propiedades anticancerígenas, this compound ha mostrado un mecanismo de acción distinto y una mayor potencia en ciertas líneas celulares cancerosas .
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane |
InChI |
InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+; |
Clave InChI |
YHYJNUNTVXYCAL-MLBSPLJJSA-N |
SMILES isomérico |
C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |
SMILES canónico |
C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817750.png)
![(2R,3R,4S,5S,6R)-2-(((3S,8S,9R,10R,11R,13R,14S,17R)-17-((2R,5R)-5,6-Dihydroxy-6-methylheptan-2-yl)-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10817756.png)

![2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817774.png)

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B10817783.png)
![2-[[6-[[17-(5,6-dihydroxy-6-methylheptan-2-yl)-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817796.png)
![methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10817797.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817811.png)
![(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10817812.png)
![2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817817.png)
![(1R,2R,3S,4R,7S,9S,12S,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817820.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817821.png)
